tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate is a chemical compound characterized by a piperidine ring with an amino group and two fluorine atoms attached. The tert-butyl group is bonded to the nitrogen atom of the piperidine, contributing to the molecule's stability and steric hindrance. This compound is identified by the CAS number 2055848-75-2 and has the molecular formula C10H18F2N2O2. It is classified as an organic compound and a piperidine derivative, which is notable for its potential applications in medicinal chemistry and biological research .
The synthesis of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate features a piperidine ring with specific substituents:
The structural representation can be summarized as follows:
tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with biological targets through its functional groups:
These interactions suggest that this compound could serve as a pharmacophore in drug design, influencing pharmacokinetic and pharmacodynamic properties.
The physical and chemical properties of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate include:
Chemical analyses indicate that this compound exhibits stability under standard laboratory conditions and can be handled safely with appropriate precautions .
tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate has several significant applications:
Stereochemistry critically influences the biological activity of 4,4-difluoropiperidine derivatives. The (S)-enantiomer of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate demonstrates distinct advantages in drug design due to its optimal spatial orientation for interacting with chiral biological targets. This enantiomer serves as a key intermediate for dopamine D4 receptor antagonists, where stereoselective binding is essential for receptor subtype selectivity. Studies indicate that (S)-configured analogues exhibit >2000-fold selectivity for D4R over D1, D2, D3, and D5 receptors, making them indispensable as in vitro tool compounds for studying L-DOPA-induced dyskinesias [4]. The molecular basis for this selectivity arises from the precise positioning of the 3-amino group and the conformational rigidity imparted by the 4,4-difluoro modification, which reduces entropic penalties upon binding [5].
Table 1: Key Physicochemical Properties of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate
Property | Value | Measurement Method/Data Source |
---|---|---|
CAS# | 2055848-75-2 | ChemSpider [3] |
Molecular Formula | C₁₀H₁₈F₂N₂O₂ | PubChem |
Molecular Weight | 236.26 g/mol | Aladdin Scientific |
Stereochemistry | (S)-configuration at C3 | ChemSpider [3] |
Purity | ≥97% | Aladdin Scientific |
Topological Polar Surface Area | 55.6 Ų | PubChem |
Hydrogen Bond Donors | 1 (amine group) | PubChem |
The fluorine atoms at C4 serve dual purposes: (1) They act as bioisosteres for carbonyl or hydroxyl groups, enhancing bioavailability; and (2) They induce electronic effects that strengthen hydrogen bonding interactions with target proteins. This is evidenced in patented 4,4-difluoropiperidine compounds where the gem-difluoro substitution enhances binding affinity for neuroreceptors by up to 100-fold compared to non-fluorinated counterparts [5]. Furthermore, the Boc-protecting group not only aids in purification but also allows controlled deprotection for late-stage functionalization, enabling diversification into amides, sulfonamides, or ureas critical for structure-activity relationship (SAR) studies [1] .
Synthesizing enantiomerically pure tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate presents formidable challenges. Key issues include:
Table 2: Pharmacological Applications Enabled by (S)-3-Amino-4,4-difluoropiperidine Scaffolds
Application | Biological Target | Key Findings |
---|---|---|
Dopamine D4 Receptor Antagonists | D4R (Central Nervous System) | Ki = 0.3 nM; >2000-fold selectivity over D1/D2/D3/D5 receptors [4] |
Histamine-3 Receptor Antagonists | H3R (Neuromodulator) | Improved ligand lipophilicity for blood-brain barrier penetration [2] |
Agrochemical Precursors | Insecticides/Herbicides | Enhanced metabolic stability in plant systems [2] |
Despite its utility, several knowledge gaps impede the optimal deployment of this chiral building block:
Table 3: Key Knowledge Gaps and Proposed Research Directions
Knowledge Gap | Current Limitation | Proposed Research Direction |
---|---|---|
Synthetic Scalability | Low yields in asymmetric fluorination steps | Develop enantioselective electrochemical fluorination catalysts |
Metabolic Stability | High plasma protein binding (>90%) in lead compounds | Synthesize analogues with reduced lipophilicity (LogP < 2) |
In Vivo Efficacy Prediction | Poor correlation of in vitro/in vivo PK | Create PBPK models incorporating fluorine-specific parameters |
Cardiac Safety (hERG) | Potential hERG inhibition in cationic derivatives | Design zwitterionic derivatives to lower hERG affinity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3